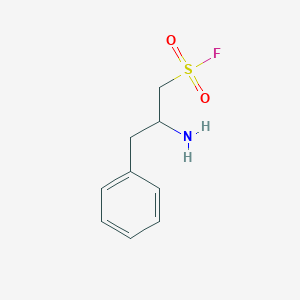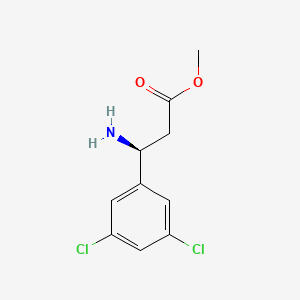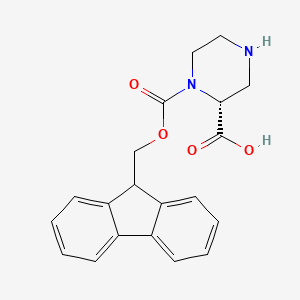
1-Fmoc-Piperazine-2-(R)-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fmoc-Piperazine-2-®-carboxylic acid is a chemical compound widely used in various scientific fields. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the piperazine ring, which is further substituted with a carboxylic acid group. This compound is particularly significant in peptide synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fmoc-Piperazine-2-®-carboxylic acid typically involves the protection of the piperazine ring with the Fmoc group. This is achieved through a reaction between piperazine and Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of 1-Fmoc-Piperazine-2-®-carboxylic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Fmoc-Piperazine-2-®-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
科学的研究の応用
1-Fmoc-Piperazine-2-®-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor in the development of pharmaceutical agents and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Fmoc-Piperazine-2-®-carboxylic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the piperazine ring, allowing selective reactions to occur at other sites. Upon completion of the desired reactions, the Fmoc group can be removed under mild conditions, revealing the free amine group for further modifications.
類似化合物との比較
- 4-Boc-1-Fmoc-2-piperazineacetic acid
- 1-Fmoc-4-Boc-piperazine-2-acetic acid
Comparison: 1-Fmoc-Piperazine-2-®-carboxylic acid is unique due to its specific substitution pattern and the presence of the Fmoc protecting group. Compared to similar compounds like 4-Boc-1-Fmoc-2-piperazineacetic acid, it offers distinct reactivity and stability, making it particularly valuable in peptide synthesis and medicinal chemistry.
特性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m1/s1 |
InChIキー |
RKXKKKUNIBLRES-GOSISDBHSA-N |
異性体SMILES |
C1CN([C@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13309639.png)
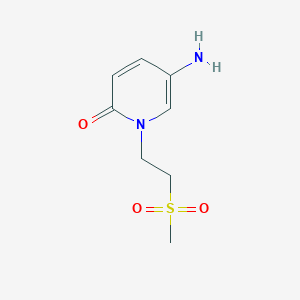
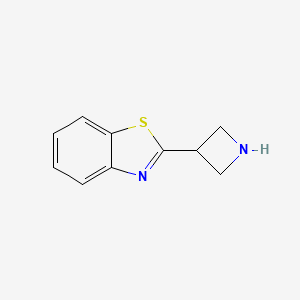


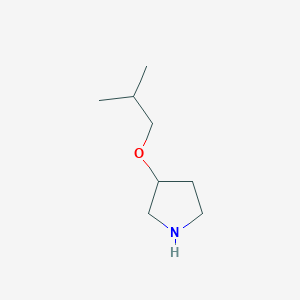
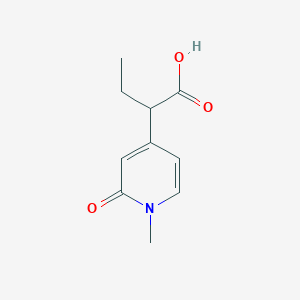
![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
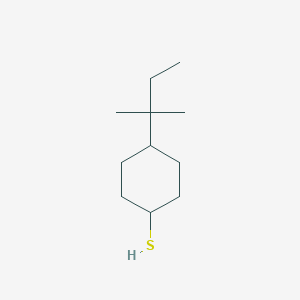
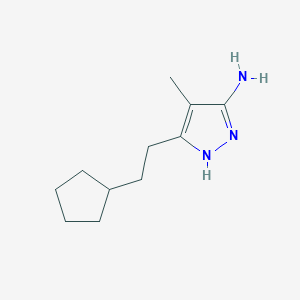
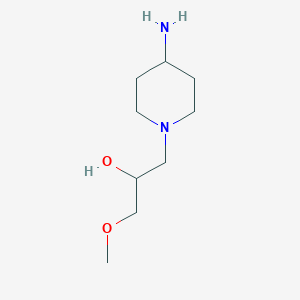
![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)
